Citco

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de CITCO implica la formación del núcleo imidazo[2,1-b][1,3]tiazol, seguido de la introducción de los grupos clorofenilo y diclorobencilo. Los pasos clave incluyen:

Formación del Núcleo Imidazo[2,1-b][1,3]tiazol: Esto se logra típicamente a través de una reacción de ciclización que involucra una tioamida y una α-halocetona.

Introducción del Grupo Clorofenilo: Este paso implica la sustitución de un átomo de hidrógeno en el núcleo imidazo[2,1-b][1,3]tiazol con un grupo clorofenilo.

Formación de la Oxima: El paso final implica la reacción del grupo aldehído con hidroxilamina para formar la oxima

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, métodos de purificación eficientes y un estricto control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

CITCO experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios derivados oxidados.

Reducción: El compuesto se puede reducir en condiciones específicas para producir formas reducidas.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en los grupos clorofenilo y diclorobencilo

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.

Sustitución: Los reactivos de halogenación como el cloro y el bromo se emplean comúnmente

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, que a menudo se utilizan en investigación y desarrollo adicionales .

Aplicaciones Científicas De Investigación

CITCO se utiliza ampliamente en la investigación científica debido a su activación selectiva del receptor de androstano constitutivo (CAR). Algunas aplicaciones clave incluyen:

Química: Se utiliza para estudiar la activación y regulación de CAR, que juega un papel crucial en el metabolismo de xenobióticos.

Biología: Se emplea en la investigación sobre la función hepática y la regulación de genes involucrados en el metabolismo de fármacos.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en enfermedades relacionadas con la disfunción de CAR.

Industria: Se utiliza en el desarrollo de nuevos fármacos y en el estudio de las interacciones fármaco-fármaco

Mecanismo De Acción

CITCO ejerce sus efectos al unirse y activar el receptor de androstano constitutivo (CAR). Tras la activación, CAR se transloca al núcleo, donde se une a elementos de respuesta específicos en el ADN, lo que lleva a la activación transcripcional de los genes diana. Estos genes están principalmente involucrados en el metabolismo de fármacos y otros xenobióticos .

Comparación Con Compuestos Similares

CITCO es único en su alta selectividad para CAR sobre otros receptores nucleares como el receptor X de pregnano (PXR). Los compuestos similares incluyen:

TCPOBOP: Un agonista selectivo para CAR de ratón.

Fenobarbital: Un activador de CAR menos selectivo que también afecta a otros receptores nucleares.

Rifampicina: Principalmente un agonista de PXR pero también activa CAR en menor medida

La alta selectividad y potencia de this compound lo convierten en una herramienta valiosa en el estudio de la función y regulación de CAR, distinguiéndolo de otros compuestos menos selectivos .

Propiedades

IUPAC Name |

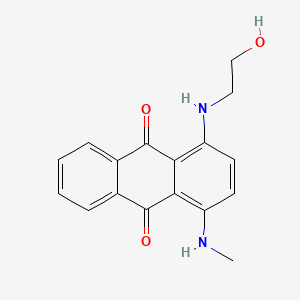

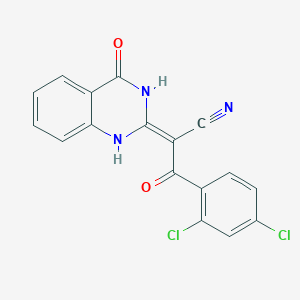

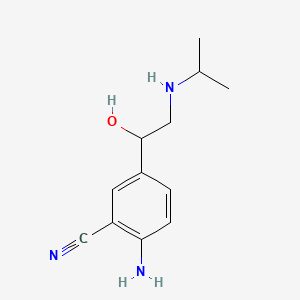

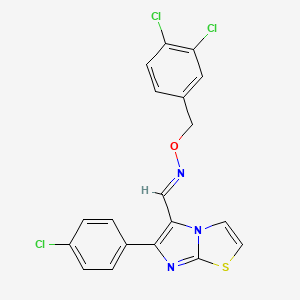

(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3N3OS/c20-14-4-2-13(3-5-14)18-17(25-7-8-27-19(25)24-18)10-23-26-11-12-1-6-15(21)16(22)9-12/h1-10H,11H2/b23-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWBOKJVVYNKTL-AUEPDCJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=N/OCC4=CC(=C(C=C4)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040761 | |

| Record name | CITCO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338404-52-7 | |

| Record name | 6-(4-Chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338404527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CITCO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITCO | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of CITCO?

A: this compound is a potent and selective agonist for the human constitutive androstane receptor (hCAR) [, ].

Q2: How does this compound interact with hCAR?

A: this compound directly binds to the ligand-binding domain of hCAR []. This binding induces conformational changes in hCAR, leading to its activation [, ].

Q3: What are the downstream effects of hCAR activation by this compound?

A: Activated hCAR translocates to the nucleus and heterodimerizes with the retinoid X receptor (RXR). This complex binds to specific DNA sequences, regulating the expression of genes involved in drug metabolism, such as CYP2B6 and CYP3A4 [, , , , ].

Q4: Is this compound selective for hCAR over other nuclear receptors?

A: While this compound exhibits high selectivity for hCAR over other nuclear receptors like human pregnane X receptor (hPXR) in certain cell lines, it has been shown to activate hPXR in liver cell models and primary human hepatocytes [, ].

Q5: Does this compound activate CAR in other species?

A: this compound selectively activates human CAR and shows limited or no activation of mouse or rat CAR [, , ].

Q6: How does this compound affect the interaction of hCAR with coactivators and corepressors?

A: this compound promotes the recruitment of coactivators like SRC-1 and GRIP-1 to hCAR, enhancing its transcriptional activity [, , ]. Conversely, it interferes with the interaction between hCAR and the corepressor NCoR1 [, ].

Q7: How does cholesterol synthesis inhibition affect this compound-mediated gene expression?

A: Inhibiting cholesterol synthesis with drugs like pravastatin has been shown to abolish this compound-induced CYP2B6 expression in human hepatocytes. This effect is likely due to the activation of sterol regulatory element-binding proteins (SREBPs), which interfere with CAR activity [].

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C18H11Cl3N2OS, and its molecular weight is 421.72 g/mol.

Q9: Is there any available spectroscopic data for this compound?

A9: While the provided articles do not include detailed spectroscopic data like NMR or IR, you can find this information in chemical databases like PubChem or ChemSpider using the compound's name or CAS number.

Q10: Does this compound possess any catalytic properties?

A10: this compound is not known to possess catalytic properties. It acts as a ligand for hCAR, modulating its activity rather than directly catalyzing chemical reactions.

Q11: Have computational studies been conducted on this compound and hCAR?

A: Yes, computational studies have been employed to understand the interaction of this compound with hCAR. Molecular modeling and docking simulations have provided insights into the binding mode of this compound within the ligand-binding pocket of hCAR [, ].

Q12: How do structural modifications of this compound affect its activity and selectivity?

A: While the provided articles don't delve into specific structure-activity relationship studies, they highlight that even minor changes, like the five-amino acid insertion in hCAR3 compared to hCAR1, can significantly alter ligand binding and receptor activation [, , ].

Q13: Are there specific formulation strategies to enhance this compound stability or bioavailability?

A13: The provided articles primarily focus on this compound's in vitro applications and do not discuss specific formulation strategies.

Q14: What in vitro models are commonly used to study this compound's effects?

A: Researchers frequently utilize cell-based reporter gene assays, transfected cell lines (like HepG2, HepaRG), and primary human hepatocytes to investigate the effects of this compound on CAR activity and downstream gene expression [, , , , , , ].

Q15: Are there suitable animal models to study this compound activity?

A: While this compound is a human CAR-specific agonist, transgenic mice expressing human CAR (hCAR-TG mice) are valuable tools for investigating this compound's in vivo effects on gene regulation and physiological responses [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.